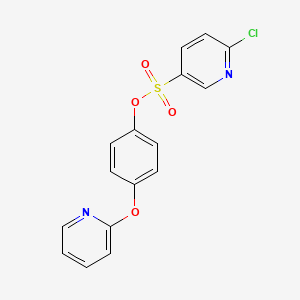

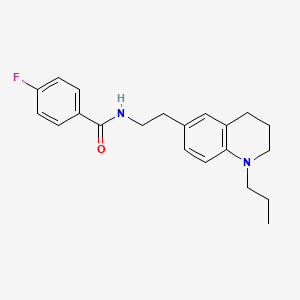

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH is a synthetic peptide with a variety of potential applications in the fields of biochemistry and physiology. This peptide is an important tool for laboratory research and has been used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical and physiological processes.

科学的研究の応用

Capillary Zone Electrophoresis (CZE) for Enantioseparation : A study utilized Fmoc-Asp(otBu)-OH alongside Fmoc-Val-OH to demonstrate the resolution of their enantiomers using capillary zone electrophoresis (CZE), with DM-β-CD serving as a chiral selector. This method underscores the importance of such Fmoc-protected amino acids in analytical chemistry for separating and analyzing the optical isomers of amino acids, which is crucial in pharmaceutical sciences and biochemical studies (Wu Hong-li, 2005).

Peptide Cyclization on TFA Labile Resin : Another application involves using the trimethylsilylethyl (TMSE) ester group as an orthogonal protecting group to perform an on-resin cyclization of a peptide. This method utilized Fmoc-Asp(OTMSE)OH, showcasing the versatility of Fmoc-protected amino acids in facilitating peptide cyclization, which is a critical step in the synthesis of cyclic peptides with potential therapeutic applications (C. Marlowe, 1993).

Synthesis of Nonnatural Amino Acids : Research into the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-protected Aspartic Acid, including Fmoc-(l or d)-Asp(OtBu)-OH, opens new avenues for the use of these compounds in combinatorial synthesis and drug discovery. These nonnatural amino acids represent a promising class of building blocks for the development of novel peptides and peptide-based therapeutics (Abdallah Hamze et al., 2003).

Controlled Aggregation Properties : The self-assembled structures formed by modified amino acids, such as Fmoc-Asp(OtBu)-OH, are being explored for their potential applications in material chemistry, bioscience, and biomedicine. These studies provide insights into the design of novel nanoarchitectures that could be utilized in various fields, ranging from drug delivery systems to the development of new biomaterials (Nidhi Gour et al., 2021).

特性

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N2O9S/c1-35(2,3)46-30(38)17-27(36-34(42)45-18-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26)31(39)37-28(33(40)41)19-47-32(37)25-15-14-20(43-4)16-29(25)44-5/h6-16,26-28,32H,17-19H2,1-5H3,(H,36,42)(H,40,41)/t27-,28-,32?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIAADYESUUVCI-UHHKVWMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)

![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2738709.png)

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)